molecular formula C16H15ClN4O3 B2486472 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pyrazine-2-carboxamide CAS No. 2034457-39-9

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pyrazine-2-carboxamide

Cat. No.: B2486472
CAS No.: 2034457-39-9
M. Wt: 346.77
InChI Key: PAZHWCRTFSHJEY-UHFFFAOYSA-N
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Description

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pyrazine-2-carboxamide is a compound characterized by its unique structure, incorporating a pyrazine ring and an oxazepin nucleus. This intricate molecular configuration lends the compound remarkable chemical properties and significant biological activity, making it a subject of extensive scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pyrazine-2-carboxamide typically involves multi-step organic synthesis. Common routes include the formation of the oxazepin ring through cyclization reactions and subsequent functionalization to introduce the pyrazine moiety. Key intermediates are carefully manipulated under controlled conditions, often involving specific catalysts, to yield the desired compound with high purity.

Industrial Production Methods

Industrial production methods focus on optimizing reaction yields and minimizing by-products. This often involves continuous flow techniques, high-throughput screening of catalysts, and scalable purification processes. Emphasis is placed on developing cost-effective and environmentally friendly procedures, incorporating green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

  • Oxidation: Conversion to higher oxidation states, often using oxidizing agents like hydrogen peroxide or permanganate.

  • Reduction: Reduction of specific functional groups using reducing agents like lithium aluminum hydride.

  • Substitution: Electrophilic and nucleophilic substitution reactions, facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

The reactions typically involve reagents such as:

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Solvents: Dichloromethane, acetonitrile, ethanol.

  • Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions vary depending on the specific conditions and reagents used, often yielding derivatives that retain the core oxazepin-pyrazine structure with additional functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pyrazine-2-carboxamide is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate.

Biology

Biologically, this compound exhibits notable activity against certain cellular targets, making it a candidate for drug discovery and development.

Medicine

In medicine, its potential therapeutic properties are explored for the treatment of conditions such as inflammation, cancer, and neurological disorders.

Industry

Industrially, this compound finds applications in the development of new materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism by which N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pyrazine-2-carboxamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions often result in the modulation of key biochemical pathways, influencing processes like cell signaling, apoptosis, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Benzoxazepines

  • Pyrazine derivatives

Unique Features

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pyrazine-2-carboxamide stands out due to its unique combination of structural elements, which confer distinct chemical reactivity and biological activity compared to other compounds in these categories.

That should give you a deep dive into the compound's many facets. How’s that for a start?

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O3/c17-12-1-2-14-11(7-12)9-21(15(22)10-24-14)6-5-20-16(23)13-8-18-3-4-19-13/h1-4,7-8H,5-6,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZHWCRTFSHJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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